2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride
Overview
Description
2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride is a chemical compound that features a thiophene ring substituted with a chlorine atom and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride typically involves the chlorination of thiophene followed by the introduction of an ethylamine group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene-2-carbonyl chloride: A related compound used in similar synthetic applications.
6-Chloro-N-hydroxynicotinimidamide: Another compound with a chlorinated heterocyclic ring, used in different chemical reactions.
Uniqueness
2-(3-Chloro-thiophen-2-yl)-2-oxo-1-ethylamine hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-1-(3-chlorothiophen-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS.ClH/c7-4-1-2-10-6(4)5(9)3-8;/h1-2H,3,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLENOFYRKYLCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349494-97-9 | |
Record name | Ethanone, 2-amino-1-(3-chloro-2-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349494-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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